2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide
Description
Core Structural Features
The molecule consists of a 1,2,5-oxadiazole (furazan) ring substituted at position 3 with an amino group and at position 4 with a carboximidoyl moiety. This central furazan core connects to an aminooxy-acetamide side chain through a covalent bond between the carboximidoyl nitrogen and the aminooxy oxygen. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₆H₈N₆O₃ |
| Molecular weight | 236.18 g/mol |
| CAS registry number | Not publicly available |
| Hybridization states | sp² (furazan ring), sp³ (side chain) |
The planar furazan ring (bond angles ≈ 120°) creates electron-deficient regions that influence intermolecular interactions.
Systematic IUPAC Name
Following IUPAC nomenclature rules:
(Z)-N'-[(4-amino-1,2,5-oxadiazol-3-yl)(imino)methyl]-O-(2-amino-2-oxoethyl)hydroxylamine
This naming convention specifies:
- Parent heterocycle: 1,2,5-oxadiazole (position 3 substitution)
- Substituent hierarchy: amino > carboximidoyl > aminooxy-acetamide
- Stereochemical descriptor (Z) for imino configuration
Properties
Molecular Formula |
C5H8N6O3 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxyacetamide |
InChI |
InChI=1S/C5H8N6O3/c6-2(12)1-13-10-4(7)3-5(8)11-14-9-3/h1H2,(H2,6,12)(H2,7,10)(H2,8,11) |
InChI Key |
MKYIEXCIKRHPIM-UHFFFAOYSA-N |
Isomeric SMILES |
C(C(=O)N)O/N=C(/C1=NON=C1N)\N |
Canonical SMILES |
C(C(=O)N)ON=C(C1=NON=C1N)N |
Origin of Product |
United States |
Preparation Methods
Oxime Formation and Cyclization
The furazan ring is constructed via cyclization of a 1,2-dioxime precursor. In a representative procedure:
-
Starting material : 3,4-Diethoxybenzaldehyde is reduced to its corresponding alcohol using NaBH₄.
-
Oxime generation : Treatment with hydroxylamine hydrochloride yields the aldoxime.
-
Nitrile synthesis : Conversion to a benzyl chloride intermediate, followed by Kolbe nitrile synthesis, produces the α-cyano oxime.
-
Cyclization : Refluxing with NaOH induces ring closure to form 3-aminofurazan.
Key modification : To introduce the 4-amino group, nitration of the furazan precursor followed by catalytic hydrogenation is employed. For the carboximidoyl moiety, the nitrile group is converted to an amidoxime via hydroxylamine treatment, followed by dehydration.
Functional Group Interconversion
The 3-carboximidoyl group is installed through sequential reactions:
-
Amidoxime formation : Reaction of the furazan nitrile with hydroxylamine hydrochloride in ethanol.
-
Dehydration : Treatment with trifluoroacetic anhydride (TFAA) yields the carboximidoyl group.
Analytical validation : Successful conversion is confirmed via ¹³C NMR, with the nitrile carbon (δ ~120 ppm) shifting to δ ~160 ppm for the carboximidoyl carbon.
Coupling with Acetamide
Carbodiimide-Mediated Amidation
The terminal acetamide is introduced via EDC/HOBt coupling:
-
Activation : The aminooxy intermediate is reacted with acetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
-
Quenching : The reaction is quenched with aqueous NaHCO₃, and the product is purified via silica gel chromatography.
Yield data : Typical isolated yields range from 60–70%, with purity >95% (HPLC).
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A streamlined approach condenses multiple steps:
-
Simultaneous cyclization and acylation : Using 3,4-diethoxybenzaldehyde oxime and chloroacetic anhydride in a single pot.
-
In situ amidation : Direct addition of hydroxylamine and acetic acid derivatives.
Advantages : Reduces purification steps but requires precise stoichiometric control to minimize side products.
Mechanistic Insights and Challenges
Regioselectivity in Furazan Formation
The orientation of substituents during cyclization is influenced by electronic effects. Electron-donating groups (e.g., ethoxy) at the 3- and 4-positions direct cyclization to favor the 4-amino-3-carboximidoyl configuration.
Stability of the Aminooxy Group
The O–N bond in the aminooxy linker is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., DMF, THF) are critical during synthesis.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and oxadiazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (35%) in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that 2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
- Tested Strains: Staphylococcus aureus, Escherichia coli
- Results: The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating promising antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. Studies indicate that it shows potential against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Case Study: In Vitro Evaluation
- Methodology: The compound was tested using the resazurin reduction assay.
- Results: It demonstrated an IC50 value of 1.5 µg/mL, which is competitive compared to standard antitubercular drugs.
| Parameter | Value |
|---|---|
| IC50 (µg/mL) | 1.5 |
| Standard Drug (Rifampicin) | 0.1 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The compound exhibits cytotoxic effects, particularly against breast cancer cells.
Case Study: Breast Cancer Cell Line (MCF-7)
- Methodology: The compound was evaluated using the MTT assay.
- Results: The IC50 value was found to be approximately 1.30 µM, indicating potent antiproliferative activity.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.30 |
Mechanism of Action
The mechanism of action of 2-{[(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO]OXY}ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinguishing feature is the 4-amino-furazan core, which differentiates it from other acetamide derivatives. Below is a comparison with structurally related compounds from the evidence:
Physicochemical Properties
- Melting Points :
- Compound 13a (): 288°C, indicating high crystallinity due to strong intermolecular hydrogen bonding (NH, SO2NH2) .
- Chalcone hybrids (): Likely lower melting points (~150–200°C) due to flexible chalcone moieties.
- Target Compound : Expected higher thermal stability (>250°C) owing to the rigid furazan ring.
- Spectroscopic Features: IR: Target compound would exhibit N-O (1250–1350 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches, distinct from the C≡N (2214 cm⁻¹) in 13a . NMR: Aromatic protons in the furazan ring and aminooxy group would produce unique splitting patterns compared to sulfamoylphenyl (13a, δ 7.81–7.92 ppm) or benzothiazole derivatives (δ 3.77 ppm for OCH3) .
Biological Activity
The compound 2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide is a derivative of furazan, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential applications in medicinal chemistry, particularly in the context of antimalarial and anticancer properties.
Chemical Structure and Properties
This compound features a furazan ring substituted with an amino group and an oxime functional group. This unique structure is hypothesized to contribute to its biological activity through various mechanisms, including enzyme inhibition and modulation of cellular pathways.
Antimalarial Activity
Recent studies have indicated that derivatives of furazan exhibit significant antimalarial activity against Plasmodium falciparum, the causative agent of malaria. A study synthesized several new acyl derivatives of 3-aminofurazanes and tested their efficacy against chloroquine-sensitive and resistant strains of P. falciparum. The results demonstrated that specific substitutions on the furazan ring significantly influenced the compounds' potency.
Table 1: Antimalarial Activity of Furazan Derivatives
| Compound | Strain | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 1 | NF54 (sensitive) | 0.019 | Standard chloroquine activity |
| Compound 13 | K1 (resistant) | 0.007 | More active than standard |
| Compound 16 | NF54 (sensitive) | 0.014 | Comparable to artemisinin |
The most promising compounds were found to inhibit the PfATP4 pump, crucial for maintaining ion homeostasis in the parasite, thereby representing a novel target for antimalarial drug development .
Anticancer Activity
The compound has also shown potential as an anticancer agent. Research indicates that derivatives with aminooxy groups can inhibit ornithine decarboxylase (ODC), an enzyme involved in polyamine synthesis critical for cell growth and proliferation. A specific derivative demonstrated nanomolar inhibition levels against rat liver ODC, suggesting its utility in cancer therapeutics .
Table 2: Inhibition of Ornithine Decarboxylase by Aminooxy Compounds
| Compound | IC50 (nM) | Cell Line Tested |
|---|---|---|
| Compound 6a | <100 | Rat liver |
| Compound 15 | <30 | Human T24 bladder carcinoma |
These findings indicate that modifications to the aminooxy group can enhance the inhibitory effects on ODC, potentially leading to more effective anticancer agents .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes like ODC suggests a pathway for reducing cellular proliferation in cancer cells.
- Ion Homeostasis Disruption : By targeting the PfATP4 pump, it disrupts ionic balance within malaria parasites, leading to cell death.
- Structure-Activity Relationship (SAR) : Variations in substituents on the furazan ring have been shown to significantly alter biological potency, indicating that careful design can enhance therapeutic efficacy.
Case Studies
In a notable case study published in Medicines for Malaria Venture, researchers synthesized various derivatives and tested them against both sensitive and resistant strains of P. falciparum. The study highlighted how structural modifications led to improved activity profiles, particularly against resistant strains .
Additionally, another research effort focused on the anticancer properties of aminooxy derivatives, demonstrating their potential as effective inhibitors in various cancer cell lines. This dual functionality highlights the versatility of furazan-based compounds in drug development.
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing 2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide?
- Methodology : Synthesis typically involves multi-step organic reactions, including condensation of furazan derivatives with aminooxy-acetamide precursors. Key steps include:
- Reagent selection : Use of ethyl aroylacetates or azidofurazan intermediates (e.g., 4-azidofurazan-3-amine) as starting materials .
- Controlled conditions : Maintain temperatures between 45–80°C, use solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Employ column chromatography or recrystallization to isolate the final product. Confirm purity via HPLC (>95%) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodology : Combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify proton and carbon environments, ensuring alignment with predicted chemical shifts .
- Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS (HRMS) or LC-MS .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm) .
- HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection .
Q. How should stability studies be designed to assess the compound under varying conditions?
- Methodology : Conduct accelerated degradation studies:
- pH stability : Expose the compound to buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal stability : Incubate at 40–60°C for 1–4 weeks; assess decomposition using TLC or NMR .
- Light sensitivity : Store under UV light (254 nm) and compare stability to dark controls .
Advanced Research Questions
Q. How can computational methods optimize synthesis yields and reaction pathways?
- Methodology : Integrate quantum chemical calculations and machine learning:
- Reaction path searches : Use density functional theory (DFT) to model transition states and identify low-energy pathways .
- Solvent/catalyst screening : Apply computational solvation models (e.g., COSMO-RS) to predict solvent effects on reaction kinetics .
- Data-driven optimization : Train neural networks on historical reaction data (e.g., temperature, solvent polarity) to recommend optimal conditions .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodology : Cross-validate ambiguous results using complementary techniques:
- Isotopic labeling : Synthesize - or -labeled analogs to resolve overlapping NMR signals .
- 2D NMR : Employ HSQC or HMBC to assign coupled protons and carbons in complex spectra .
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
Q. How can the compound’s mechanism of action be elucidated in biological systems?
- Methodology : Combine in vitro and in silico approaches:
- Molecular docking : Simulate binding interactions with targets (e.g., kinases) using AutoDock Vina or Schrödinger .
- In vitro assays : Measure enzyme inhibition (e.g., IC) via fluorescence-based kinase assays or cell viability tests (MTT assay) .
- Structure-activity relationship (SAR) : Synthesize analogs with modified furazan or acetamide groups to identify critical pharmacophores .
Q. What approaches are used to address discrepancies in biological activity data across studies?
- Methodology : Standardize experimental protocols and validate assays:
- Positive controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate assay sensitivity .
- Dose-response curves : Generate triplicate data points across ≥5 concentrations to ensure reproducibility .
- Cell line validation : Use authenticated cell lines (e.g., from ATCC) and confirm absence of mycoplasma contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
